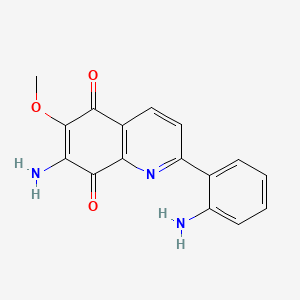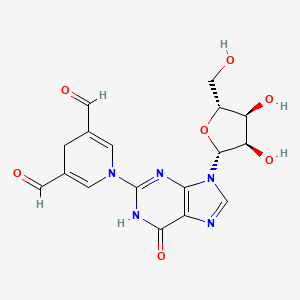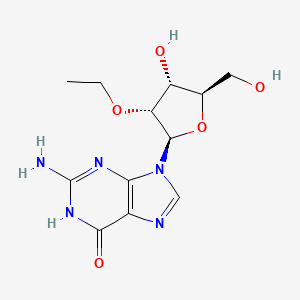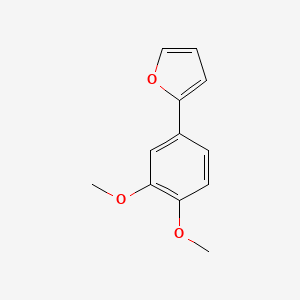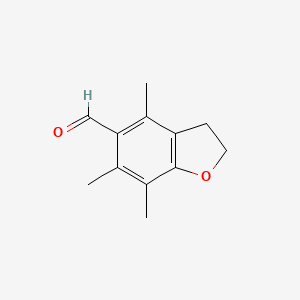
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a benzofuran derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods can be adapted to synthesize 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde by introducing the appropriate substituents at the desired positions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . The choice of method depends on the desired scale of production and the specific requirements of the compound.
化学反応の分析
Types of Reactions
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is not fully understood. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, some benzofuran compounds have been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These interactions can lead to various biological effects, including cell growth inhibition and apoptosis.
類似化合物との比較
Similar Compounds
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: A stereoisomer with similar structural features.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A compound with significant anticancer activity.
Uniqueness
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives
特性
| 89240-22-2 | |
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)12-10(4-5-14-12)9(3)11(7)6-13/h6H,4-5H2,1-3H3 |
InChIキー |
AMWYVCNBPNRFDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCO2)C(=C1C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/no-structure.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
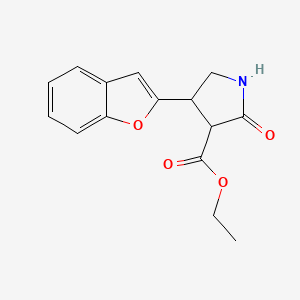
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)

